molecular formula C26H24N2O3 B4308278 2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B4308278
M. Wt: 412.5 g/mol
InChI Key: VYYKSGTTXDQBAW-UHFFFAOYSA-N
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Description

2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is an organic compound featuring a unique fusion of pyrazolo and benzoxazine structures, linked by a dihydro interface

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis generally begins with 4-allyloxybenzaldehyde and 4-methoxyphenylhydrazine as primary reactants.

  • Formation of Intermediate: These reactants undergo a condensation reaction to form a hydrazone intermediate.

  • Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions, leading to the formation of the pyrazolo-benzoxazine framework.

Industrial Production Methods: On an industrial scale, the synthesis might involve automated continuous flow processes to enhance yield and purity, and to ensure consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: 2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo oxidation reactions, often using reagents like hydrogen peroxide or other peroxides.

  • Reduction: Reduction reactions, typically involving hydrogen gas in the presence of catalysts like palladium on carbon, can modify certain groups within the compound.

  • Substitution: The compound can undergo electrophilic or nucleophilic substitution, depending on the reacting moieties. Common reagents include halogens and nucleophiles like thiols or amines.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracids

  • Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride

  • Substitution: Halogens, nucleophiles such as amines, thiols

Major Products:

  • Oxidation products may include ketones or aldehydes depending on the site of oxidation.

  • Reduction products generally involve hydrogenated derivatives.

  • Substitution leads to various derivative compounds with modified functional groups.

Scientific Research Applications

Chemistry: This compound serves as a building block for synthesizing more complex molecules, often used in polymer science and catalysis. Biology: Its structural uniqueness provides a scaffold for designing bioactive molecules that could function as enzyme inhibitors or receptor modulators. Medicine: Industry: Utilized in the creation of high-performance materials, such as advanced polymers or coatings with specific electronic properties.

Mechanism of Action

Mechanism: The specific biological activity often involves the interaction of the compound with cellular targets, such as enzymes or receptors, modulating their activity. Molecular Targets and Pathways: Detailed studies are required, but the compound may act on oxidative pathways, exerting its effects through modulation of reactive oxygen species or interacting with specific proteins involved in cell signaling.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as other dihydropyrazolobenzoxazines, 2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its specific substituents (allyloxy and methoxy groups), which may confer unique reactivity and specificity in biological systems.

Similar Compounds Include:

  • Dihydropyrazolobenzoxazines: with different alkyl or aryl substitutions.

  • Pyrazoloquinazolines: and pyrazolobenzimidazoles , which share some structural similarities but differ significantly in their chemical behavior and applications.

That's a good look at this fascinating compound—more questions? More fun facts?

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-3-16-30-21-14-8-18(9-15-21)23-17-24-22-6-4-5-7-25(22)31-26(28(24)27-23)19-10-12-20(29-2)13-11-19/h3-15,24,26H,1,16-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYKSGTTXDQBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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2-[4-(allyloxy)phenyl]-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

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